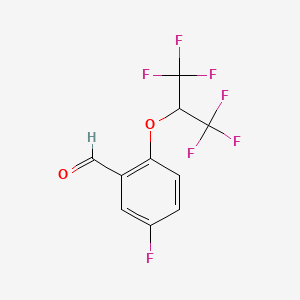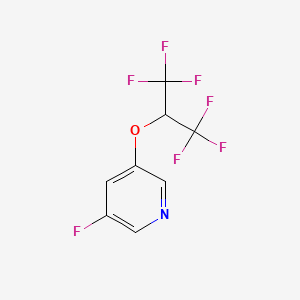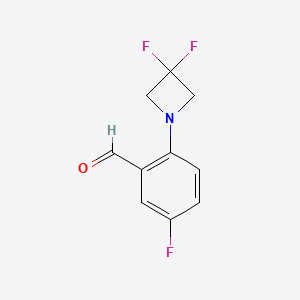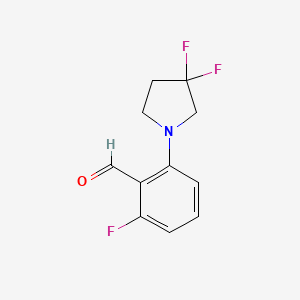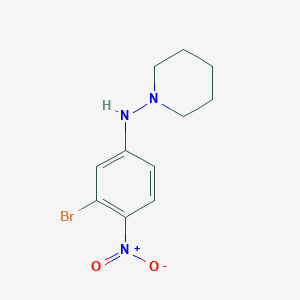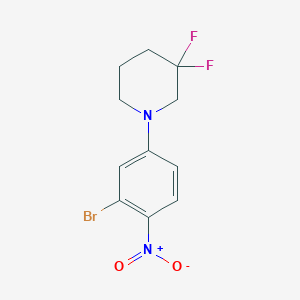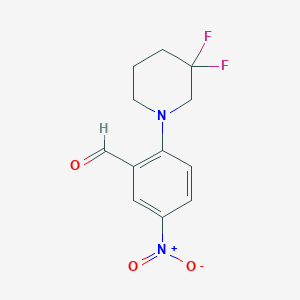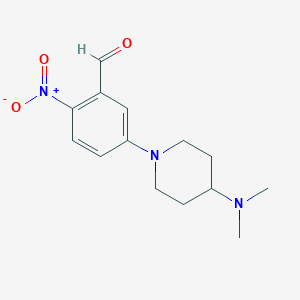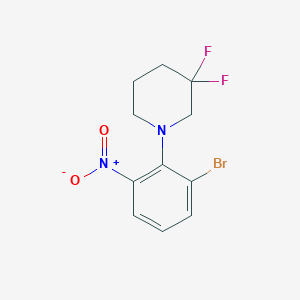
4-氟-2-碘-5-(三氟甲基)吡啶
描述
4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. The presence of fluorine, iodine, and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
科学研究应用
4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, electronic materials, and specialty chemicals.
作用机制
Target of Action
It’s known that fluorinated pyridines are often used in the synthesis of various biologically active compounds , suggesting a wide range of potential targets.
Mode of Action
Fluorinated pyridines are generally less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing effect of the fluorine atoms . This property could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluorinated pyridines have been used in the synthesis of various compounds with biological activity , suggesting that they may affect a variety of biochemical pathways.
Result of Action
It’s known that fluorinated pyridines can exhibit interesting and unusual physical, chemical, and biological properties , which could result in a variety of molecular and cellular effects.
生化分析
Biochemical Properties
4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for catalytic reactions, influencing the activity of enzymes such as palladium-catalyzed oxidative coupling reactions . The nature of these interactions often involves the formation of stable complexes, which can alter the enzyme’s activity and specificity.
Cellular Effects
The effects of 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential alterations in cellular metabolism and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within cells. These interactions can influence the levels of metabolites and the overall metabolic flux . The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects.
Subcellular Localization
The subcellular localization of 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
化学反应分析
Types of Reactions
4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Metalation Reactions: The compound can form organometallic intermediates, which are useful in further synthetic transformations.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), fluorinating agents (e.g., Selectfluor), and various nucleophiles (e.g., amines, thiols) . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted pyridines, fluorinated derivatives, and organometallic complexes, which have applications in pharmaceuticals, agrochemicals, and materials science .
相似化合物的比较
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the iodine atom.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of iodine.
4-(Trifluoromethyl)pyridine: Lacks both fluorine and iodine atoms.
Uniqueness
4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is unique due to the combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical reactivity and physical properties. This makes it a versatile compound for various synthetic and research applications .
属性
IUPAC Name |
4-fluoro-2-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFULSMUOTYDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1I)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


